2-amino-N-(3,4-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
Description
2-Amino-N-(3,4-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a 3-nitrobenzoyl group at position 3 and a 3,4-dimethylphenyl carboxamide moiety at position 1 of the indolizine core. Indolizine scaffolds are pharmacologically significant due to their structural similarity to bioactive alkaloids, and modifications to substituents often target enhanced binding affinity, solubility, or metabolic stability. The 3-nitrobenzoyl group introduces electron-withdrawing properties, while the 3,4-dimethylphenyl substituent contributes steric bulk and lipophilicity.
Properties
IUPAC Name |
2-amino-N-(3,4-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c1-14-9-10-17(12-15(14)2)26-24(30)20-19-8-3-4-11-27(19)22(21(20)25)23(29)16-6-5-7-18(13-16)28(31)32/h3-13H,25H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGIZJDDTPUEMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-N-(3,4-dimethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a compound of interest due to its potential therapeutic applications in various biological systems. This article delves into its biological activity, exploring its mechanisms, efficacy, and potential applications based on recent research findings.
Chemical Structure
The compound features a complex structure that includes an indolizine core, an amine group, and a nitrobenzoyl moiety. The structural formula can be represented as follows:
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Notably, it has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDACs, the compound can lead to increased acetylation of histones, thereby influencing cell cycle progression and apoptosis in cancer cells.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays revealed that the compound induces apoptosis in various cancer cell lines, including those resistant to conventional therapies. For instance:
- Cell Lines Tested : SKM-1 (myelodysplastic syndrome), EU-3 (acute lymphoblastic leukemia), and others.
- IC50 Values : The compound showed IC50 values ranging from 0.3 to 1.2 µM across different cancer cell lines, indicating potent cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| SKM-1 | 0.5 |
| EU-3 | 0.3 |
| NB-1643 | 0.7 |
| SHEP1 | 0.4 |
Mechanistic Insights
The compound's mechanism involves:
- Induction of Apoptosis : Increased levels of cleaved caspases (caspase-3, caspase-7) were observed, confirming the induction of apoptotic pathways.
- Cell Cycle Arrest : It effectively induced G1 phase cell cycle arrest, preventing further proliferation of cancer cells.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in animal models. Key findings include:
- Bioavailability : Demonstrated favorable absorption characteristics.
- Metabolism : Minimal metabolic degradation was noted across various species tested.
- Toxicity Assessment : The compound exhibited low toxicity towards normal cells at therapeutic doses.
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
-
Study on Myelodysplastic Syndrome :
- Objective : Evaluate the efficacy in SKM-1 xenograft models.
- Findings : The compound significantly reduced tumor size and improved survival rates compared to control groups.
-
Acute Lymphoblastic Leukemia Treatment :
- Objective : Investigate its effects on EU-3 cell line.
- Results : Marked reduction in cell viability and induction of apoptosis were observed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Implications
The target compound differs from analogs in two critical regions:
N-Substituent: The 3,4-dimethylphenyl group contrasts with substituents like 2-chlorophenyl () or 4-ethylphenyl (–6).
Benzoyl Substituent : The 3-nitro group distinguishes it from analogs with 3,4-dimethylbenzoyl (). Nitro groups are strongly electron-withdrawing, which may influence electronic interactions with biological targets compared to electron-donating methyl groups.
Comparative Data Table
*Calculated based on structural similarity to –6, which shares the same molecular formula but differs in substituent isomerism.
Research Findings and Implications
In contrast, the 3,4-dimethylbenzoyl group () increases electron density, possibly altering binding modes .
Lipophilicity and Solubility :
- The 3,4-dimethylphenyl group (target) is more lipophilic than 2-chlorophenyl () but less bulky than 4-ethylphenyl (–6). This balance may optimize passive diffusion across biological membranes .
- The 5-chloro-2-methoxyphenyl substituent () introduces polarity via the methoxy group, which could improve solubility but reduce blood-brain barrier penetration .
Q & A
Q. How can the compound’s photostability be evaluated for in vivo applications?
- Methodological Answer :
- Accelerated degradation studies : Expose to UV light (λ = 254 nm) and quantify degradation via LC-MS .
- Radical trapping : Add antioxidants (e.g., ascorbic acid) to assess photo-oxidation pathways .
- Microsomal stability assays : Test hepatic clearance rates under simulated light exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
